molecular formula C7H6BrN3O2 B1377726 1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one CAS No. 1236228-63-9

1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one

Cat. No.: B1377726
CAS No.: 1236228-63-9
M. Wt: 244.05 g/mol
InChI Key: NBVFZOXQQHUYEK-UHFFFAOYSA-N
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Description

1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one is a heterocyclic compound that features a unique fusion of triazole and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as a synthetic intermediate in the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-methyl-1,2,4-triazole with an oxazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .

Scientific Research Applications

1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one is unique due to its specific combination of triazole and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

1-(2-bromo-5-methyl-[1,3]oxazolo[3,2-b][1,2,4]triazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2/c1-3(12)5-4(2)13-7-9-6(8)10-11(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVFZOXQQHUYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC(=N2)Br)O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one

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